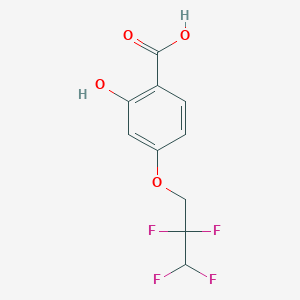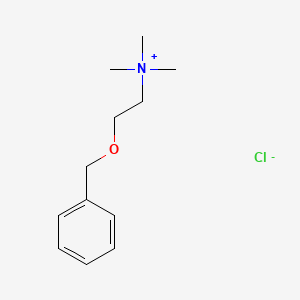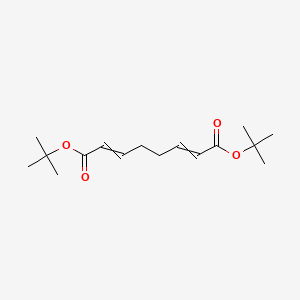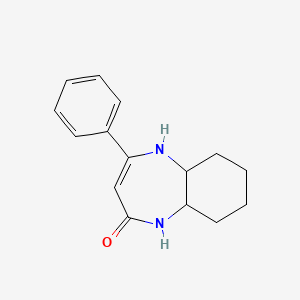
2H-1,5-Benzodiazepin-2-one, 1,5,5a,6,7,8,9,9a-octahydro-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,5-Benzodiazepin-2-one, 1,5,5a,6,7,8,9,9a-octahydro-4-phenyl- is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and muscle relaxants. This specific compound has unique structural features that make it of interest in various scientific research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,5-Benzodiazepin-2-one, 1,5,5a,6,7,8,9,9a-octahydro-4-phenyl- typically involves the condensation of o-phenylenediamine with acetoacetanilide, catalyzed by cadmium chloride (CdCl2) under thermal or microwave irradiation . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency. Safety measures are strictly followed to handle the reagents and intermediates involved in the synthesis.
化学反応の分析
Types of Reactions
2H-1,5-Benzodiazepin-2-one, 1,5,5a,6,7,8,9,9a-octahydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: NaOH or K2CO3 in an aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced benzodiazepine derivatives.
Substitution: Formation of substituted benzodiazepine derivatives with various functional groups.
科学的研究の応用
2H-1,5-Benzodiazepin-2-one, 1,5,5a,6,7,8,9,9a-octahydro-4-phenyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.
作用機序
The mechanism of action of 2H-1,5-Benzodiazepin-2-one, 1,5,5a,6,7,8,9,9a-octahydro-4-phenyl- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. The compound enhances the effect of GABA, an inhibitory neurotransmitter, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor, and the pathways involved are related to the modulation of chloride ion channels, resulting in hyperpolarization of neurons .
類似化合物との比較
Similar Compounds
Diazepam: 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-1-methyl-5-phenyl-.
Flurazepam: 2H-1,4-Benzodiazepin-2-one, 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-.
Nordiazepam: 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-.
Uniqueness
2H-1,5-Benzodiazepin-2-one, 1,5,5a,6,7,8,9,9a-octahydro-4-phenyl- is unique due to its specific structural configuration, which imparts distinct photophysical properties. This makes it particularly useful in applications such as bioimaging and sensing, where its fluorescence characteristics can be exploited .
特性
CAS番号 |
682153-47-5 |
|---|---|
分子式 |
C15H18N2O |
分子量 |
242.32 g/mol |
IUPAC名 |
4-phenyl-1,5,5a,6,7,8,9,9a-octahydro-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C15H18N2O/c18-15-10-14(11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)17-15/h1-3,6-7,10,12-13,16H,4-5,8-9H2,(H,17,18) |
InChIキー |
SKONUVKJYDOJHA-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)NC(=CC(=O)N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


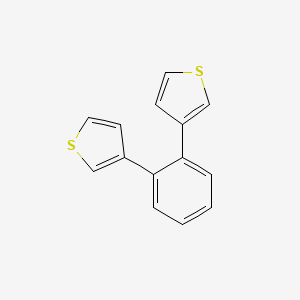
![N~2~-[(2-Amino-3-methoxyphenyl)methyl]alaninamide](/img/structure/B12522916.png)
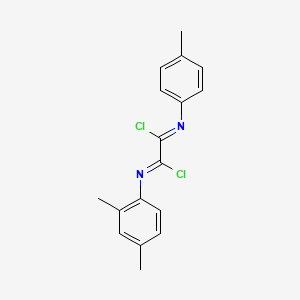
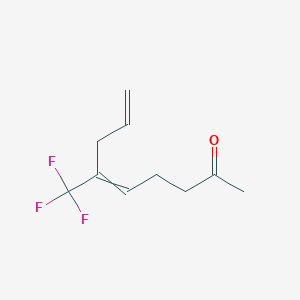
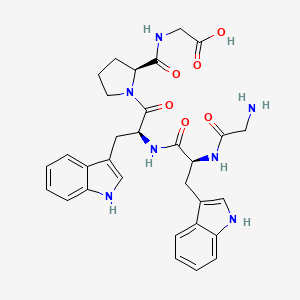
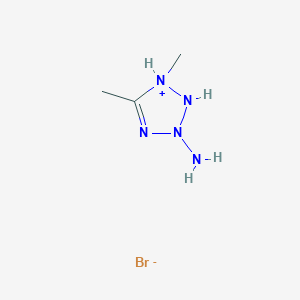
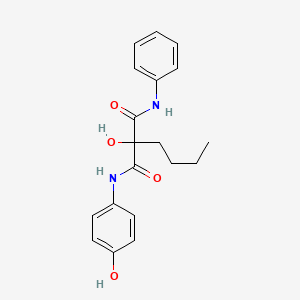
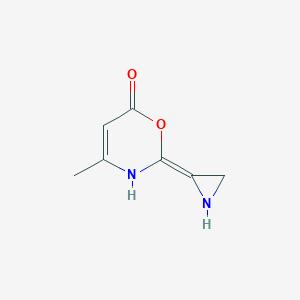
![2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol](/img/structure/B12522958.png)
![1-[(Piperidin-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12522963.png)
![5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]-](/img/structure/B12522971.png)
